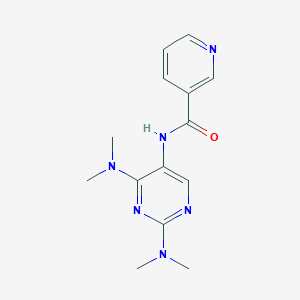

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide, also known as BMN-673, is a small molecule inhibitor that shows promise for the treatment of cancer. It is a pyrimidine derivative, which is a class of compounds known for their wide range of pharmacological applications . Pyrimidine derivatives are known to exhibit antimicrobial, antiviral, antitumor, and antifibrotic activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide, involves a series of steps. For example, one method involves the esterification of nicotinic acid, oxidation with 3-chloroperoxybenzoic acid (mCPBA), nucleophilic substitution of the ortho-position of pyridine N-oxides with trimethylsilyl cyanide (TMSCN), and reaction with Na and NH4Cl in EtOH solution .Molecular Structure Analysis

The molecular formula of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide is C14H18N6O, and it has a molecular weight of 286.339. The structure of the molecule includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and dimethylamino groups .Applications De Recherche Scientifique

Anticancer Activity

Pyrimidine derivatives, including N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE, have been investigated for their potential as anticancer agents. These compounds can modulate myeloid leukemia and breast cancer cells. Notably, drugs like imatinib, dasatinib, and nilotinib, which are pyrimidine-based, are well-established treatments for leukemia .

Antimicrobial Properties

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide may exhibit antimicrobial activity. Researchers have explored its effectiveness against various pathogens, making it a promising candidate for combating infections .

Anti-Inflammatory and Analgesic Effects

Pyrimidine derivatives, including our compound of interest, have demonstrated anti-inflammatory and analgesic properties. These effects could be valuable in managing pain and inflammation-related conditions .

Antihypertensive Potential

Certain pyrimidine-based compounds, including N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE, have been investigated for their antihypertensive effects. These molecules may help regulate blood pressure and cardiovascular health .

Antidiabetic Activity

Exploring pyrimidine derivatives as potential antidiabetic agents is an active area of research. These compounds may impact glucose metabolism and insulin sensitivity, contributing to diabetes management .

Neuroprotection and Neurological Disorders

Pyrimidines have been studied for their neuroprotective effects. They may play a role in preserving retinal ganglion cells and relaxing ocular ciliary arteries. Additionally, pyrimidine-based drugs could be relevant in neurological disorder treatments .

Mécanisme D'action

Target of action

The compound contains a pyrimidine ring, which is a critical component in many biological molecules, such as DNA and RNA . Pyrimidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, the targets of this compound could be diverse depending on its specific substitutions and the biological context.

Propriétés

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c1-19(2)12-11(9-16-14(18-12)20(3)4)17-13(21)10-6-5-7-15-8-10/h5-9H,1-4H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKCMRCSPTVRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)

![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)

![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)

![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2497066.png)